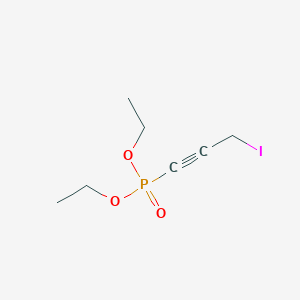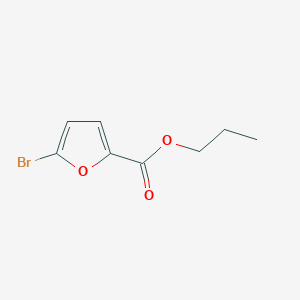![molecular formula C21H25NO3 B14316095 1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine CAS No. 112291-14-2](/img/structure/B14316095.png)
1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine is a complex organic compound featuring a piperidine ring substituted with a furan moiety. This compound is of interest due to its unique structure, which combines the properties of piperidine and furan rings, making it a potential candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine typically involves multiple steps:
Formation of the Bis(5-methylfuran-2-yl)methyl Intermediate: This step involves the reaction of 5-methylfuran with formaldehyde under acidic conditions to form the bis(5-methylfuran-2-yl)methyl intermediate.
Coupling with Piperidine: The intermediate is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques, especially targeting the furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furanones and related compounds.
Reduction: Reduced furan derivatives.
Substitution: N-substituted piperidine derivatives.
Scientific Research Applications
1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The furan rings can participate in π-π interactions, while the piperidine ring can form hydrogen bonds and ionic interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(2-Furylmethylene)bis(5-methylfuran)
- Cyclohexane, 1,1-bis(5-methyl-2-furyl)-
- Methyl-(5-methyl-furan-2-ylmethyl)-amine
Uniqueness
1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine is unique due to its combination of a piperidine ring with bis(5-methylfuran-2-yl)methyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
112291-14-2 |
|---|---|
Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[[5-[bis(5-methylfuran-2-yl)methyl]furan-2-yl]methyl]piperidine |
InChI |
InChI=1S/C21H25NO3/c1-15-6-9-18(23-15)21(19-10-7-16(2)24-19)20-11-8-17(25-20)14-22-12-4-3-5-13-22/h6-11,21H,3-5,12-14H2,1-2H3 |
InChI Key |
OGVZLESULCJDBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC=C(O3)CN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




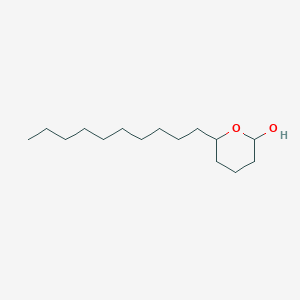
![4-Hydroxy-3-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14316028.png)

![2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)](/img/structure/B14316051.png)

dimethylsilane](/img/structure/B14316059.png)
![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)
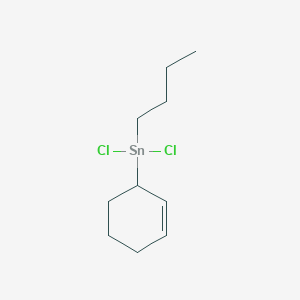
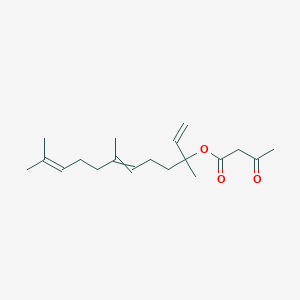
![4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate](/img/structure/B14316078.png)
